molecular formula C21H22N4O5 B11427951 4-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-nitro-N-(propan-2-yl)benzamide

4-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-nitro-N-(propan-2-yl)benzamide

Cat. No.: B11427951
M. Wt: 410.4 g/mol
InChI Key: JFTRIRTYBXXQNZ-UHFFFAOYSA-N
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Description

4-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-nitro-N-(propan-2-yl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core substituted with a methoxy group, a nitro group, and an oxadiazole ring, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-nitro-N-(propan-2-yl)benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the reaction of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Methoxylation: The methoxy group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.

    Amidation: The final step involves the formation of the benzamide core through the reaction of the appropriate amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a metal catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide core and oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, if used as a pharmacological agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro group and oxadiazole ring suggests potential interactions with biological macromolecules through hydrogen bonding, hydrophobic interactions, and electron transfer processes.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-methylbenzenamine: Similar in structure but lacks the oxadiazole and nitro groups.

    4-methoxyphenethylamine: Contains a methoxy group but differs in the core structure.

    N-methylbenzamide: Shares the benzamide core but lacks the additional substituents.

Uniqueness

4-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-nitro-N-(propan-2-yl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the oxadiazole ring, nitro group, and methoxy group in a single molecule makes it a versatile compound for various applications.

Properties

Molecular Formula

C21H22N4O5

Molecular Weight

410.4 g/mol

IUPAC Name

4-methoxy-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-nitro-N-propan-2-ylbenzamide

InChI

InChI=1S/C21H22N4O5/c1-13(2)24(21(26)16-9-10-18(29-4)17(11-16)25(27)28)12-19-22-20(23-30-19)15-7-5-14(3)6-8-15/h5-11,13H,12H2,1-4H3

InChI Key

JFTRIRTYBXXQNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN(C(C)C)C(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-]

Origin of Product

United States

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